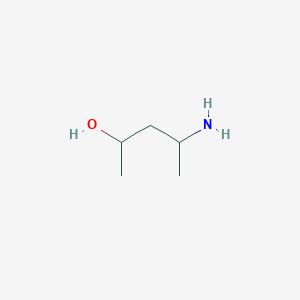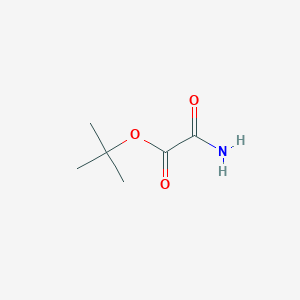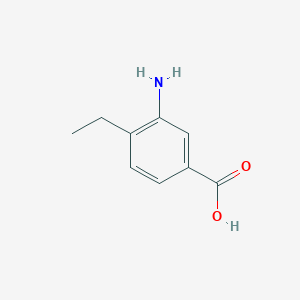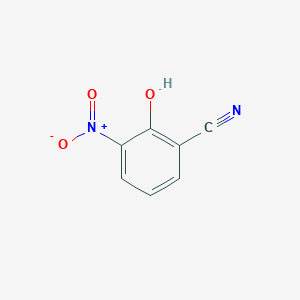![molecular formula C18H17NO7 B1281896 3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid CAS No. 88282-10-4](/img/structure/B1281896.png)
3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid" is a complex organic molecule that appears to be related to aromatic amino acids and their derivatives. While the specific compound is not directly mentioned in the provided papers, the structure suggests it is a benzoic acid derivative with additional functional groups that could be relevant in the synthesis of pharmaceuticals or in biochemical pathways.
Synthesis Analysis
The synthesis of related compounds involves the modification of benzoic acid derivatives. For instance, the synthesis of 3-hydroxy-3-phenylpropanoic acid, a potential intermediate in the biosynthesis of benzoic acid and salicylic acid, was achieved using stable-isotope labelling and was shown to incorporate into the biosynthesis pathway in cucumber and Nicotiana attenuata . Similarly, aromatic carboxylic acids were synthesized by replacing hydroxyl hydrogens of dihydroxy benzoic acid with benzyl and pyridyl moieties, leading to the formation of lanthanide coordination compounds . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, lanthanide complexes derived from aromatic carboxylic acids were structurally authenticated by single-crystal X-ray diffraction . The molecular structure of the compound of interest would likely be characterized using similar techniques to determine its conformation and stereochemistry.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in the context of biosynthesis and coordination chemistry. The 3-hydroxy-3-phenylpropanoic acid was shown to be a metabolite in the biosynthesis of benzoic and salicylic acids . In coordination chemistry, benzoate ligands were used to support lanthanide complexes, which exhibited photophysical properties . The compound may also participate in similar chemical reactions, potentially leading to the formation of novel coordination compounds or as an intermediate in biosynthetic pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through their photophysical properties and crystallography. Lanthanide complexes showed interesting luminescence efficiencies and excited state lifetimes , while the crystallography of 3-(N-tert-butyl-N-aminoxyl)benzoic acid revealed specific packing diagrams and magnetic properties . The compound of interest would likely exhibit unique physical and chemical properties that could be elucidated through similar studies.
Scientific Research Applications
Synthesis and Characterization
The compound 3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid is involved in the synthesis of various derivatives for potential scientific applications. For instance, it can be used in the synthesis of carbon-11-labeled CK1 inhibitors, which are potential PET radiotracers for imaging Alzheimer's disease. These inhibitors are synthesized from 5-amino-2,2-difluoro-1,3-benzodioxole and 3-substituted benzoic acids, showcasing the compound's role in developing tools for neurological research (Gao, Wang, & Zheng, 2018).
Enzyme-catalyzed Synthesis
The compound is also involved in enzyme-catalyzed synthesis processes, particularly in the efficient synthesis of enantiomerically enriched heteroaryl-3-hydroxypropanoic acids. These synthesis processes start from racemic substrates and utilize multistep enzymatic procedures, highlighting the compound's role in creating chiral molecules for various scientific applications (Brem et al., 2009).
Photophysical Studies
Additionally, the compound is involved in the synthesis of lanthanide-based coordination polymers. These polymers, assembled from derivatives of 3,5-dihydroxy benzoates, have been studied for their photophysical properties, indicating the potential use of such compounds in materials science and photophysical research (Sivakumar et al., 2011).
Biosynthesis of Natural Products
The compound also plays a role in the biosynthesis of 3,5-AHBA-derived natural products. This includes a variety of compounds such as ansamycins and mitomycins, which are significant in the development of antibiotics and chemotherapeutic agents. The review of the biosynthesis of these natural products from a molecular genetics, chemical, and biochemical perspective highlights the importance of compounds like 3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid in natural product synthesis (Kang, Shen, & Bai, 2012).
Future Directions
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7/c20-16(12-6-7-13-14(8-12)26-10-25-13)15(17(21)22)19-18(23)24-9-11-4-2-1-3-5-11/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFXRWNRHDASFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)NC(=O)OCC3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80535082 |
Source


|
| Record name | 3-(2H-1,3-Benzodioxol-5-yl)-N-[(benzyloxy)carbonyl]serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80535082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid | |
CAS RN |
88282-10-4 |
Source


|
| Record name | 3-(2H-1,3-Benzodioxol-5-yl)-N-[(benzyloxy)carbonyl]serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80535082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1281815.png)
![6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine](/img/structure/B1281816.png)










